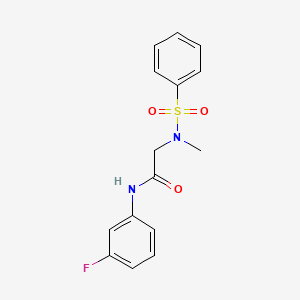

N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N1-(3-fluorophenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide involves multiple steps, including reactions with fluorosulfuryl isocyanate and other sulfonyl chlorides to introduce sulfonyl and fluorophenyl groups. These processes result in compounds with significant molecular complexity and demonstrate the versatility of sulfonyl and fluorine-containing compounds in organic synthesis (Macneill et al., 2009), (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(3-fluorophenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide has been analyzed using techniques such as X-ray crystallography. These analyses reveal complex intermolecular interactions, including hydrogen bonding and electrostatic interactions, which contribute to the stability and reactivity of the compound (Murugavel et al., 2008).

Chemical Reactions and Properties

N1-(3-fluorophenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide and its derivatives participate in a range of chemical reactions, including allylic alkylation and reactions with nucleophiles. These reactions are facilitated by the presence of fluorine and sulfonyl groups, which act as activating or directing groups, leading to high selectivity and efficiency (Liu et al., 2009).

Physical Properties Analysis

The physical properties of similar compounds, including their solvation characteristics and crystalline structures, are crucial for understanding their behavior in different environments. The presence of fluorine and sulfonyl groups significantly influences these properties, affecting solubility, crystal packing, and intermolecular interactions (Penso et al., 2003).

Chemical Properties Analysis

The chemical properties of N1-(3-fluorophenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide derivatives are defined by their reactivity patterns, which include nucleophilic substitution reactions facilitated by the electron-withdrawing effects of the sulfonyl and fluorophenyl groups. These effects enhance the compound's reactivity towards various nucleophiles, enabling a wide range of chemical transformations (Zeng et al., 2010).

Mécanisme D'action

Target of Action

CBKinase1_003405, also known as N1-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide or CBKinase1_015805, is a compound that primarily targets kinases . Kinases are enzymes that play a crucial role in various cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and signal transduction .

Mode of Action

The compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .

Biochemical Pathways

The affected pathways depend on the specific kinases that the compound targets. For instance, if the compound targets Bruton’s tyrosine kinase (BTK), it would affect B cell development and function, as well as cellular survival, proliferation, and retention in supportive lymphoid niches . If it targets Aurora B kinase, it would impact mitotic entry, chromosome condensation, spindle assembly, cytokinesis, and abscission .

Pharmacokinetics

Similar kinase inhibitors have shown diverse characteristics regarding absorption from the gastrointestinal tract, metabolism primarily via cytochrome p450 (cyp) 3a4, and large apparent volumes of distribution . These factors can significantly impact the bioavailability of the compound .

Result of Action

The inhibition of kinase activity by CBKinase1_003405 and CBKinase1_015805 can lead to various molecular and cellular effects. These effects depend on the specific kinases targeted and can include changes in cell proliferation, survival, and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBKinase1_003405 and CBKinase1_015805. For instance, the presence of other drugs, the patient’s diet, and genetic factors can affect the metabolism and efficacy of the compound

Propriétés

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-18(22(20,21)14-8-3-2-4-9-14)11-15(19)17-13-7-5-6-12(16)10-13/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKSUHMMBVFEOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)

![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)

![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)

![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)

![3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5859649.png)

![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)

![4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)